
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a pyridinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-pyridinyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-pyridinyl)-
- 1H-Pyrazole-4-carboxaldehyde, 3-(4-methylphenyl)-1-(4-pyridinyl)-
Uniqueness
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-pyridinyl)- is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C15H10FN3O |
|---|---|
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-1-pyridin-4-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H10FN3O/c16-13-3-1-11(2-4-13)15-12(10-20)9-19(18-15)14-5-7-17-8-6-14/h1-10H |
Clé InChI |
ORPYCOOOBQZSPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=NC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


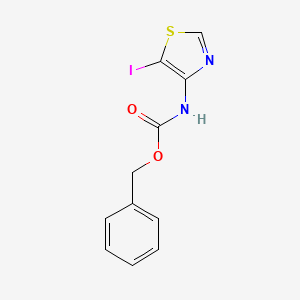
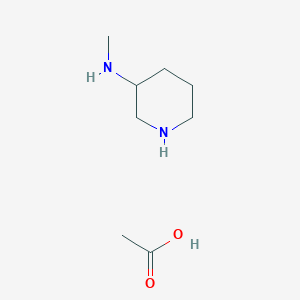

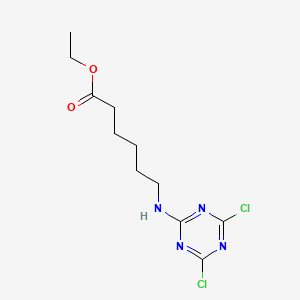


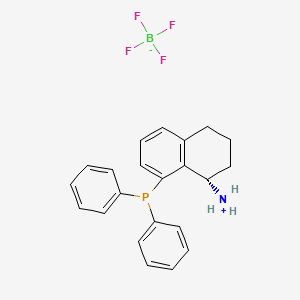


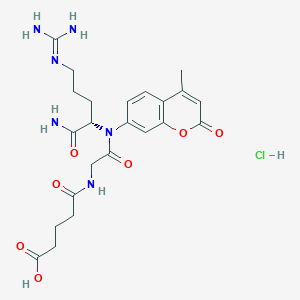


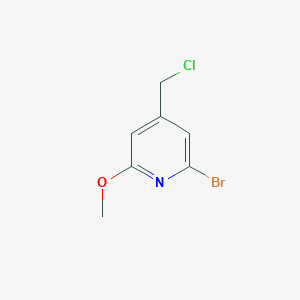
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)
